Methyl a-D-mannopyranoside 2,3,4,6-tetrasulfate potassium salt
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Overview
Description
Scientific Research Applications
NMR Spectroscopy and Structural Analysis
The synthesis and study of methyl α-D-mannopyranoside sulfates, including their monosulfated derivatives, have been insightful for understanding the NMR spectroscopic properties of sulfated carbohydrates. This research is pivotal for the structural analysis of sulfated carbohydrate chains in N-glycoproteins. The 1H- and 13C-NMR spectroscopy of these sulfated monosaccharides helps in elucidating the structural details and the effects of sulfation on carbohydrate molecules (Contreras, Kamerling, & Vliegenthart, 2010).
Glycosylation Reactions
Glycosylation reactions involving methyl α-D-mannopyranoside derivatives are fundamental for synthesizing complex oligosaccharides and glycoconjugates. Studies demonstrate how sulfonate intermediates can be used in glycosylation to produce various glycostructures. This methodological approach is critical for synthesizing biologically significant oligosaccharides and for understanding the reactivity and selectivity of glycosylation reactions under different conditions (Awad, Ashry, & Schuerch, 1986).
Methylation Studies
Partial methylation of methyl α-D-mannopyranoside to produce a variety of methyl ethers of D-mannose provides insights into the chemical behavior and properties of methylated carbohydrates. These studies are essential for understanding the interactions and functionalities of carbohydrates in biological systems. The methodology for the partial methylation and the distribution of mono-, di-, and tri-methyl ethers of D-mannose has implications for the synthetic strategies in carbohydrate chemistry (Handa & Montgomery, 1969).
Synthesis of Monodeoxyfluorinated Derivatives
The synthesis of monodeoxyfluorinated derivatives of methyl α-D-mannopyranoside showcases the incorporation of fluorine atoms into carbohydrate structures, opening avenues for studying the influence of fluorine in modulating the physical and chemical properties of carbohydrates. Such derivatives are valuable for probing molecular interactions and for potential applications in medicinal chemistry (Khan, Jain, Abbas, & Matta, 1990).
Mechanism of Action
Properties
IUPAC Name |
tetrapotassium;[(2S,3S,4S,5R,6R)-2-methoxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O18S4.4K/c1-20-7-6(25-29(17,18)19)5(24-28(14,15)16)4(23-27(11,12)13)3(22-7)2-21-26(8,9)10;;;;/h3-7H,2H2,1H3,(H,8,9,10)(H,11,12,13)(H,14,15,16)(H,17,18,19);;;;/q;4*+1/p-4/t3-,4-,5+,6+,7+;;;;/m1..../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPXCLIBFFIKEA-FPRNHNDJSA-J |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10K4O18S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858061 |
Source
|
Record name | Tetrapotassium methyl 2,3,4,6-tetra-O-sulfonato-alpha-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359437-03-9 |
Source
|
Record name | Tetrapotassium methyl 2,3,4,6-tetra-O-sulfonato-alpha-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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